molecular formula C13H12N2O2 B1298313 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 13174-37-3

3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid

Cat. No. B1298313
CAS RN: 13174-37-3
M. Wt: 228.25 g/mol
InChI Key: FDOXNJWMRVHSSC-UHFFFAOYSA-N
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Description

“3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid” is a chemical compound with the molecular formula C13H11N3O4 . It is a solid substance at room temperature . The compound has a molecular weight of 273.25 .


Molecular Structure Analysis

The molecular structure of “3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid” involves a pyridine ring which is connected to a benzoic acid group through a methylene bridge and an amino group . Further details about the molecular structure could not be found .


Physical And Chemical Properties Analysis

“3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid” is a solid substance at room temperature . It has a molecular weight of 273.25 . More specific physical and chemical properties could not be found .

Scientific Research Applications

Synthesis of Aromatic Ketones

This compound can be used in the synthesis of aromatic ketones, which are important pharmaceutical intermediates . The pyridin-2-yl-methanone motifs, in particular, have gained extensive attention in recent years . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .

Copper Catalysis

The compound can be used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This method provides new insights for water-involving oxidation reactions .

Synthesis of Triazolopyridines

The compound can be used in the synthesis of new phosphonylated triazolopyridine derivatives . The triazolopyridine ring is a structural fragment that is present in a number of drugs . [1,2,4]Triazolo[4,3-a]pyridines, in particular, have been shown to have herbicidal, antifungal, neuroprotective, and antibacterial activity .

Synthesis of Quinolines and Isoquinolines

The compound can be used in the synthesis of new 3-methylphosphonylated [1,2,4]triazolo[4,3-a]quinolines and [1,2,4]triazolo[3,4-a]isoquinolines . These compounds were synthesized through a catalyst-free 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .

Synthesis of Pyrimidinylaminophenyl-amide Derivatives

The compound can be used in the synthesis of three pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .

Synthesis of Phosphonylated Compounds

The compound can be used in the synthesis of new phosphonylated compounds . These compounds were synthesized through a catalyst-free 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .

Safety and Hazards

The safety data sheet for a similar compound, “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOXNJWMRVHSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359063
Record name 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13174-37-3
Record name 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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